2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)-
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Overview
Description
2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- is a complex organic compound that features a thiophene ring substituted with carboxylic acid groups at the 2 and 5 positions, and benzodioxole groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- typically involves the chlorination of adipic acid using thionyl chloride to produce the intermediate compound, which is then further reacted to form the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve a two-step melt polymerization process, which is a green and semi-continuous method. This process allows for the efficient production of the compound on a larger scale, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 2,5-bis-benzoxazoyl-thiophene and cobalt (II) thiophenedicarboxylate coordination polymers .
Scientific Research Applications
2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- involves its interaction with various molecular targets and pathways. Due to its diverse coordination modes, it can act as an aromatic linker to generate coordination networks, which can influence various biological and chemical processes . The specific pathways and molecular targets depend on the context of its application, such as its use in pharmaceuticals or materials science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- include:
2,5-Furandicarboxylic acid: A furan derivative with similar structural properties.
3,4-Thiophenedicarboxylic acid: Another thiophene derivative with carboxylic acid groups at different positions.
2,6-Naphthalenedicarboxylic acid: A naphthalene derivative with carboxylic acid groups at the 2 and 6 positions.
Uniqueness
What sets 2,5-Thiophenedicarboxylic acid, 3,4-bis(1,3-benzodioxol-5-yl)- apart from these similar compounds is its unique combination of thiophene and benzodioxole groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
62497-28-3 |
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Molecular Formula |
C20H12O8S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3,4-bis(1,3-benzodioxol-5-yl)thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C20H12O8S/c21-19(22)17-15(9-1-3-11-13(5-9)27-7-25-11)16(18(29-17)20(23)24)10-2-4-12-14(6-10)28-8-26-12/h1-6H,7-8H2,(H,21,22)(H,23,24) |
InChI Key |
XZIVSUCPQPTLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(SC(=C3C4=CC5=C(C=C4)OCO5)C(=O)O)C(=O)O |
Origin of Product |
United States |
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